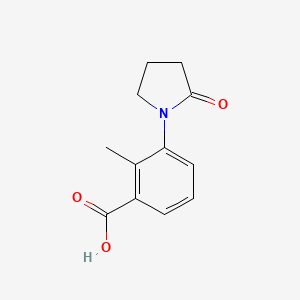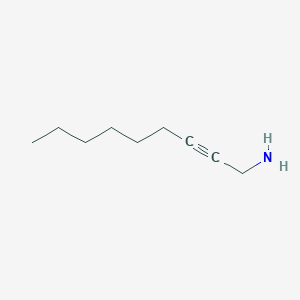![molecular formula C6H12O5S B13693295 Methyl (R)-2-Methyl-3-[(methylsulfonyl)oxy]propanoate](/img/structure/B13693295.png)
Methyl (R)-2-Methyl-3-[(methylsulfonyl)oxy]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl ®-2-Methyl-3-[(methylsulfonyl)oxy]propanoate is an organic compound with the molecular formula C5H10O5S. It is a methyl ester derivative of propanoic acid, featuring a methylsulfonyl group attached to the propanoate backbone. This compound is known for its applications in organic synthesis and various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl ®-2-Methyl-3-[(methylsulfonyl)oxy]propanoate can be synthesized through the reaction of methyl ®-2-hydroxypropanoate with methanesulfonyl chloride in the presence of a base such as triethylamine or sodium carbonate. The reaction typically takes place in a solvent like toluene .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Methyl ®-2-Methyl-3-[(methylsulfonyl)oxy]propanoate undergoes various chemical reactions, including:
Substitution Reactions: The methylsulfonyl group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or other derivatives.
Oxidation Reactions: It can undergo oxidation to form sulfonic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of amides or thioethers.
Reduction: Formation of alcohols.
Oxidation: Formation of sulfonic acids.
Aplicaciones Científicas De Investigación
Methyl ®-2-Methyl-3-[(methylsulfonyl)oxy]propanoate is utilized in various scientific research fields:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Investigated for its potential therapeutic applications and as a building block for drug development.
Industry: Used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of Methyl ®-2-Methyl-3-[(methylsulfonyl)oxy]propanoate involves its reactivity with nucleophiles and electrophiles. The methylsulfonyl group acts as a leaving group, facilitating substitution reactions. The compound’s reactivity is influenced by the electronic and steric effects of the substituents on the propanoate backbone .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-[(methylsulfonyl)oxy]propanoate: Similar structure but with an ethyl ester group instead of a methyl ester.
Methyl ®-2-(tosyloxy)propanoate: Similar structure but with a tosyloxy group instead of a methylsulfonyl group.
Uniqueness
Methyl ®-2-Methyl-3-[(methylsulfonyl)oxy]propanoate is unique due to its specific reactivity profile and the presence of the methylsulfonyl group, which imparts distinct chemical properties. Its stereochemistry (R-configuration) also contributes to its unique behavior in chemical reactions and biological systems .
Propiedades
Fórmula molecular |
C6H12O5S |
|---|---|
Peso molecular |
196.22 g/mol |
Nombre IUPAC |
methyl 2-methyl-3-methylsulfonyloxypropanoate |
InChI |
InChI=1S/C6H12O5S/c1-5(6(7)10-2)4-11-12(3,8)9/h5H,4H2,1-3H3 |
Clave InChI |
HHFAFLPJRXUFJK-UHFFFAOYSA-N |
SMILES canónico |
CC(COS(=O)(=O)C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


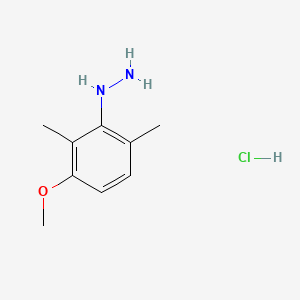
![Imidazo[1,5-a]pyrazine-1-carbaldehyde](/img/structure/B13693227.png)
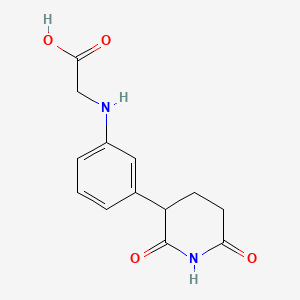
![4-(Dibenzo[b,d]furan-1-yl)-N-phenylaniline](/img/structure/B13693245.png)
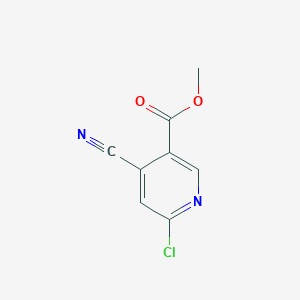
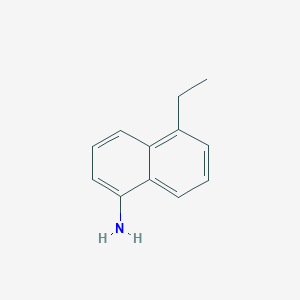
![4-bromofuro[3,2-f][1]benzofuran-8-ol](/img/structure/B13693258.png)
![2,2-difluoro-8-(2-fluorophenyl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B13693260.png)
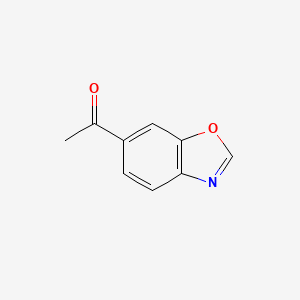
![2,2,2-Trifluoro-N-[4-(trifluoromethyl)phenyl]acetimidoyl Chloride](/img/structure/B13693271.png)
![Methyl 1-Methoxy-4-[4-methyl-6-(methylsulfonyl)-2-pyrimidinyl]cyclohexanecarboxylate](/img/structure/B13693276.png)
